An In-depth Technical Guide to the Core Basic Properties of 1-Carbamimidoylguanidine Hydrochloride (Metformin Hydrochloride)
An In-depth Technical Guide to the Core Basic Properties of 1-Carbamimidoylguanidine Hydrochloride (Metformin Hydrochloride)
Introduction
1-Carbamimidoylguanidine hydrochloride, more commonly known as metformin hydrochloride, is a biguanide oral antihyperglycemic agent pivotal in the management of type 2 diabetes.[1][2] Its efficacy in improving glucose tolerance by lowering both basal and postprandial plasma glucose has established it as a first-line therapeutic.[1][2] Metformin's mechanism of action is distinct from other classes of oral antihyperglycemic agents; it decreases hepatic glucose production, reduces intestinal absorption of glucose, and enhances insulin sensitivity by increasing peripheral glucose uptake and utilization.[1][2] This guide provides a comprehensive overview of the fundamental physicochemical properties of metformin hydrochloride, offering critical insights for researchers, scientists, and drug development professionals engaged in its study and application.
Chemical and Physical Properties
A thorough understanding of the chemical and physical characteristics of an active pharmaceutical ingredient (API) is foundational to its development, formulation, and analysis. Metformin hydrochloride is a white to off-white crystalline compound.[1][3]
Table 1: Key Chemical and Physical Properties of Metformin Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁N₅ • HCl | [1][3][4] |
| Molecular Weight | 165.63 g/mol | [1][3][5] |
| Melting Point | 223-226 °C | [6][7] |
| Appearance | White to off-white crystalline powder | [1][4][7] |
| Odor | Odorless | [7][8] |
| Taste | Bitter | [7] |
Acid-Base Properties and Aqueous Behavior
The acid-base properties of metformin hydrochloride are critical to its absorption, distribution, and formulation. As a salt of a strong acid (hydrochloric acid) and a strong base (metformin), its behavior in aqueous solutions is of particular interest.
pKa and Ionization State
The pKa of metformin is 12.4.[1][6][9] This high pKa value indicates that metformin is a strong base. Consequently, it exists predominantly as a hydrophilic cationic species at physiological pH.[9] This ionization state has significant implications for its pharmacokinetic profile, including its low plasma protein binding and its interaction with organic cation transporters which are crucial for its absorption and elimination.
The pH of a 1% aqueous solution of metformin hydrochloride is 6.68.[1][3][4] This slightly acidic pH is a result of the hydrolysis of the metformin cation.
Acid-Base Equilibrium of Metformin
The following diagram illustrates the equilibrium of metformin in an aqueous solution. As a strong base, the equilibrium lies far to the right, with the protonated form (the cation) being the predominant species at physiological pH.
Caption: Acid-base equilibrium of metformin in aqueous solution.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and is a key consideration in formulation development. Metformin hydrochloride exhibits high aqueous solubility.
Table 2: Solubility of Metformin Hydrochloride in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Freely soluble; >300 mg/mL | [1][9][10] |
| Ethanol | Slightly soluble | [4][8][9] |
| Methanol | Soluble | [7][8] |
| Acetone | Practically insoluble | [1][4][9] |
| Ether | Practically insoluble | [1][7][9] |
| Chloroform | Practically insoluble | [1][7][9] |
| DMSO | Soluble (50 mM) | [7] |
The high water solubility of metformin hydrochloride is advantageous for the formulation of immediate-release oral solid dosage forms. Its solubility has been measured to be 425.56 ± 13.44 mg/mL at pH 4.6 and 348.27 ± 15.46 mg/mL at pH 6.8.[10]
Analytical Characterization
A variety of analytical techniques are employed for the identification, quantification, and quality control of metformin hydrochloride in both bulk drug substance and finished pharmaceutical products.
Spectroscopic Analysis
-
UV-Visible Spectrophotometry: Metformin hydrochloride exhibits a UV absorbance maximum at approximately 232-233 nm in water.[7][11][12] This property is often utilized for quantitative analysis in quality control settings due to its simplicity and accessibility.
-
Infrared (IR) Spectroscopy: The IR spectrum of metformin hydrochloride provides a unique fingerprint that can be used for identification purposes by comparing it to a reference standard.[8]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of metformin hydrochloride.[13][14] It offers high specificity, sensitivity, and accuracy for both assay and impurity determination. A common mobile phase consists of a mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[13] Detection is typically performed using a UV detector at its absorbance maximum.[14]
Experimental Protocol: Quantification of Metformin Hydrochloride by UV-Visible Spectrophotometry
This protocol outlines a standard procedure for the determination of metformin hydrochloride concentration in a bulk sample.
1. Objective: To quantify the amount of metformin hydrochloride in a sample using UV-Visible spectrophotometry.
2. Materials and Reagents:
-
Metformin Hydrochloride Reference Standard
-
Distilled or Deionized Water (Solvent)
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
3. Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of Metformin Hydrochloride Reference Standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with distilled water. This is the stock solution (1000 µg/mL).
-
Pipette 10 mL of the stock solution into another 100 mL volumetric flask and dilute to volume with distilled water to obtain a working standard solution of 100 µg/mL.[15]
4. Sample Solution Preparation:
-
Accurately weigh a quantity of the metformin hydrochloride sample powder equivalent to 100 mg of metformin hydrochloride.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with distilled water.
-
Filter the solution if necessary.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with distilled water to obtain a sample solution with a theoretical concentration of 100 µg/mL.[15]
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range and determine the wavelength of maximum absorbance (λmax) for the working standard solution. This should be approximately 232 nm.[11]
-
Set the spectrophotometer to the determined λmax.
-
Use distilled water as the blank to zero the instrument.
-
Measure the absorbance of the working standard solution and the sample solution.
6. Calculation: The concentration of metformin hydrochloride in the sample can be calculated using the following formula:
Concentration of Sample (µg/mL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard (µg/mL)
7. System Suitability:
-
A calibration curve should be prepared with a series of dilutions from the stock solution to demonstrate linearity, typically in the range of 2-10 µg/mL.[11]
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Rationale behind Experimental Choices:
-
Solvent: Distilled water is chosen as the solvent due to the high solubility of metformin hydrochloride and its UV transparency in the analytical wavelength range.[1][11]
-
Wavelength: Measurement at λmax provides the highest sensitivity and minimizes errors arising from minor wavelength calibration inaccuracies.[11]
-
Concentration Range: The selected concentration range for the calibration curve ensures that the measurements fall within the linear range of the Beer-Lambert law, which is essential for accurate quantification.[11]
Conclusion
The fundamental properties of 1-carbamimidoylguanidine hydrochloride are integral to its successful application as a therapeutic agent. Its high basicity, excellent aqueous solubility, and distinct spectroscopic characteristics provide a solid foundation for its formulation into effective oral dosage forms and for the development of robust analytical methods for its quality control. This guide has synthesized these core properties, offering a technical resource for scientists and researchers to support their work with this important pharmaceutical compound.
References
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Wikipedia. (2024, January 5). Metformin. Retrieved from [Link]
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DailyMed. (n.d.). Metformin Hydrochloride. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). GLUCOPHAGE® (metformin hydrochloride tablets). Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). metformin hydrochloride oral solution. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Mechanism of Action Pharmacokinetics. Retrieved from [Link]
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ChemBK. (n.d.). Metformin HCL. Retrieved from [Link]
- A review of analytical techniques for determination of metformin: present and perspectives. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115168.
- S. L. Jadhav, S. V. Bhat, and S. G. Vetal. (2012). Spectrophotometric Method for Analysis of Metformin Hydrochloride. Indian Journal of Pharmaceutical Sciences, 74(1), 74-76.
- A Review on Various Analytical Methods for Analysis of Metformin. (2022). YMER, 21(11).
- Analytical Method Development of Metformin Hydrochloride in Bulk and Tablet Dosage Form by RP-HPLC Method. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Analytical Methods for Estimating Metformin Hydrochloride, Pioglitazone and Teneligliptin in Diabetes Management: a Comprehensive Review. (2021).
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